tert-Butyl ((2-bromo-4-methylphenyl)(phenyl)methyl)carbamate
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Overview
Description
tert-Butyl ((2-bromo-4-methylphenyl)(phenyl)methyl)carbamate: is an organic compound that features a tert-butyl group, a brominated methylphenyl group, and a phenyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((2-bromo-4-methylphenyl)(phenyl)methyl)carbamate typically involves the reaction of 2-bromo-4-methylphenyl isocyanate with tert-butyl alcohol and phenylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 2-bromo-4-methylphenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the phenyl and methyl groups.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of biochemical assays and probes.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
- Studied for its potential therapeutic effects in various disease models.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl ((2-bromo-4-methylphenyl)(phenyl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The bromine atom and carbamate moiety play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems.
Comparison with Similar Compounds
- tert-Butyl (2-bromo-4-isopropylphenyl)carbamate
- tert-Butyl (4-bromophenyl)carbamate
- tert-Butyl bromide
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., isopropyl vs. methyl) can significantly alter the compound’s reactivity and properties.
- Reactivity: The position and nature of the substituents influence the types of reactions the compound can undergo and the conditions required.
- Applications: While similar compounds may share some applications, the unique combination of substituents in tert-Butyl ((2-bromo-4-methylphenyl)(phenyl)methyl)carbamate can lead to distinct uses and advantages in specific contexts.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-4-methylphenyl)-phenylmethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO2/c1-13-10-11-15(16(20)12-13)17(14-8-6-5-7-9-14)21-18(22)23-19(2,3)4/h5-12,17H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPBIZFGAZGEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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